Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside
Description
Molecular Architecture and Stereochemical Configuration
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside features a β-D-glucopyranose backbone with distinct substitutions at positions 1, 2, 4, 6, and 3. The anomeric carbon (C1) is linked to a phenylthio group (S–C6H5), establishing the thioglycoside bond, while acetyl groups (–OAc) occupy the 2-, 4-, and 6-hydroxyl positions. A propenyl (allyl) group (–O–CH2CH=CH2) is attached to the 3-hydroxyl, introducing a reactive alkene moiety.
The stereochemical configuration is defined by the β-orientation of the phenylthio group at C1, confirmed via nuclear magnetic resonance (NMR) coupling constants. For example, the anomeric proton (H1) exhibits a coupling constant $$ J{1,2} $$ of ~10 Hz, characteristic of a β-glycosidic linkage. The glucopyranose ring adopts a $$ ^4C1 $$ chair conformation, stabilized by steric and electronic effects of the substituents. This conformation is critical for maintaining regioselectivity in glycosylation reactions.
Table 1: Key Structural Parameters
| Feature | Description | Source |
|---|---|---|
| Molecular formula | C21H26O8S | |
| Molecular weight | 438.49 g/mol | |
| Anomeric configuration | β (axial S–C6H5) | |
| Ring conformation | $$ ^4C_1 $$ chair |
Protective Group Strategy: Acetyl, Allyl, and Thioglycoside Moieties
The protective group strategy for this compound balances stability and reactivity. Acetyl groups at C2, C4, and C6 serve dual roles:
- Steric shielding : Preventing undesired side reactions at these positions during glycosylation.
- Electronic modulation : Electron-withdrawing acetyl groups polarize the glycosidic bond, enhancing the leaving-group capacity of the phenylthio moiety.
The allyl group at C3 provides orthogonal reactivity. Its alkene can undergo selective deprotection via palladium-catalyzed elimination, enabling further functionalization. The thioglycoside (C1–S–Ph) acts as a latent leaving group, allowing activation under mild conditions (e.g., with N-iodosuccinimide or triflic acid). This contrasts with O-glycosides, which require harsher acidic conditions for activation.
Comparative Reactivity of Protective Groups :
- Acetyl : High stability under basic conditions but hydrolyzable in acidic media.
- Allyl : Removable via transition-metal catalysis without disturbing acetyl groups.
- Thioglycoside : Compatible with iterative glycosylation strategies due to its chemoselective activation.
Crystallographic Studies and Conformational Dynamics
Although direct crystallographic data for this compound are limited, studies on analogous thioglycosides reveal insights into its conformational behavior. For example, X-ray structures of phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside derivatives show that bulky substituents at C3 and C2 enforce a rigid $$ ^4C_1 $$ conformation, minimizing torsional strain.
Molecular dynamics simulations suggest that the allyl group at C3 introduces moderate flexibility, allowing transient boat conformations ($$ ^2S_O $$) during glycosylation. This flexibility may explain the compound’s utility in synthesizing complex oligosaccharides, where slight conformational adjustments accommodate diverse acceptors.
Key Conformational Interactions :
- O2–C2–C3–O3 torsion : Compression in the oxacarbenium ion intermediate stabilizes β-selectivity during glycosylation.
- C1–S bond length : 1.81 Å (longer than C–O bonds), reducing steric hindrance during nucleophilic attack.
Comparative Analysis with Related Thioglycoside Derivatives
This compound exhibits distinct advantages over other thioglycosides:
Table 2: Comparison with Common Thioglycosides
The allyl group’s versatility distinguishes this derivative. For instance, in a 2022 study, the allyl moiety was converted to a hydroxyl group post-glycosylation, enabling sequential chain elongation in heparinoid synthesis. By contrast, benzyl-protected analogs require harsh hydrogenolysis conditions that risk side reactions.
Additionally, the 3-O-allyl substitution reduces steric crowding compared to bulkier groups (e.g., tert-butyldimethylsilyl), improving compatibility with sterically hindered acceptors. This contrasts with silyl-protected donors, which, while highly reactive, often necessitate specialized deprotection protocols.
Propriétés
IUPAC Name |
[(2S,3R,4S,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19-,20?,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZBNOXQHIZNTR-GKCYTULTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H](C([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659811 | |
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197005-22-4 | |
| Record name | Phenyl (2xi)-2,4,6-tri-O-acetyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-xylo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside (PTAG) is a thio-glycoside derivative of beta-D-glucopyranose with significant potential in biological applications. Its molecular formula is and it has garnered attention for its various biological activities, particularly in cancer research and glycosylation reactions.
- Molecular Weight: 438.49 g/mol
- CAS Number: 197005-22-4
- Physical State: Solid at room temperature
Anticancer Properties
Recent studies have highlighted the anticancer potential of PTAG. Research indicates that PTAG exhibits antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results demonstrated that PTAG effectively inhibited cell growth, with IC50 values indicating potent activity in the nanomolar range.
Table 1: Antiproliferative Activity of PTAG on Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 50 |
| M21 | 45 |
| MCF7 | 60 |
The mechanism of action appears to involve the disruption of microtubule dynamics, similar to known tubulin inhibitors. This disruption leads to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation and survival .
Angiogenesis Inhibition
In addition to its antiproliferative effects, PTAG has shown promise in inhibiting angiogenesis. In chick chorioallantoic membrane (CAM) assays, PTAG demonstrated the ability to block new blood vessel formation, which is a vital process for tumor growth and metastasis. The compound's efficacy in this regard was comparable to that of established angiogenesis inhibitors like combretastatin A-4 .
Glycosylation Reactions
PTAG also serves as a valuable intermediate in glycosylation reactions. Its thio-glycoside structure allows it to act as a donor in glycosylation processes, facilitating the synthesis of complex carbohydrates. Studies have reported successful coupling reactions using PTAG, yielding various glycosides with high selectivity and efficiency .
Table 2: Glycosylation Yield Using PTAG
| Donor Structure | Yield (%) | Selectivity Ratio (α:β) |
|---|---|---|
| Armed Donor A | 75 | 6:1 |
| Armed Donor B | 61 | >10:1 |
Case Studies
- Antiproliferative Activity Study: A comprehensive evaluation of PTAG on multiple cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through activation of caspase pathways. This study involved treating cells with varying concentrations of PTAG and assessing viability through MTT assays.
- Angiogenesis Inhibition Assessment: In vivo studies using CAM assays illustrated that PTAG significantly reduced vascularization compared to control groups, suggesting its potential as an anti-cancer therapeutic agent by targeting angiogenesis.
Applications De Recherche Scientifique
Glycosylation Reactions
Overview:
Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-beta-D-glucopyranoside acts as an effective glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for constructing complex carbohydrates.
Key Insights:
- This compound enables regioselective glycosylation reactions that are crucial for synthesizing oligosaccharides and polysaccharides.
- It has shown to enhance the efficiency of glycosylation processes compared to traditional methods.
Case Study:
A study demonstrated that using this compound in glycosylation reactions led to higher yields and purities of the desired glycosides compared to other thio-glycosides .
Drug Development
Overview:
The unique structural properties of this compound make it valuable in drug development. Its modifications can lead to the creation of glycosylated pharmaceuticals that improve bioavailability and efficacy.
Key Insights:
- Researchers are exploring its potential to develop new drug candidates targeting various diseases.
- The compound's ability to enhance the solubility and stability of drugs is particularly beneficial.
Data Table: Drug Development Applications
| Application Area | Description |
|---|---|
| Glycosylated Antibodies | Enhances targeting and reduces immunogenicity. |
| Antiviral Agents | Improves efficacy against viral infections through better cellular uptake. |
| Anticancer Drugs | Modifications can lead to selective targeting of cancer cells. |
Bioconjugation
Overview:
In bioconjugation techniques, this compound is employed to attach biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic tools and therapeutic agents.
Key Insights:
- The compound allows for the precise attachment of biomolecules, which is crucial in developing targeted therapies.
- Its use in creating bioconjugates has been pivotal in advancing personalized medicine approaches.
Research in Carbohydrate Chemistry
Overview:
this compound plays a critical role in carbohydrate chemistry research. It aids scientists in understanding carbohydrate interactions and their biological roles.
Key Insights:
- The compound is used extensively in studies focused on glycan structures and their implications in biological processes.
- Research utilizing this compound has led to advancements in understanding carbohydrate-related diseases.
Food Industry Applications
Overview:
In the food industry, derivatives of this compound are utilized for flavoring and preservation.
Key Insights:
- Its application enhances sensory properties while ensuring safety and stability in food products.
- The compound's ability to act as a preservative helps extend shelf life without compromising quality.
Méthodes De Préparation
Sequential Protection and Thioglycoside Formation
This method begins with a peracetylated glucose derivative, followed by selective deprotection, allylation, and thioglycoside coupling. A representative pathway involves:
-
Peracetylation of D-glucose : Initial protection of all hydroxyl groups as acetates ensures reactivity control.
-
Selective 3-O-allylation : Temporary masking of the 3-OH group via allylation while retaining 2,4,6-O-acetyl protection.
-
Thioglycoside formation : Reaction with thiophenol under Lewis acid catalysis to introduce the anomeric thiophenyl group.
The regioselectivity of allylation is achieved using camphorsulfonic acid (CSA) in acetonitrile with allyl bromide, yielding >80% regiochemical purity.
Late-Stage Allylation Post-Thioglycosidation
Alternatively, the thioglycoside bond is established early, followed by allylation:
-
Synthesis of peracetylated thioglucopyranoside : Reacting 1-thio-β-D-glucopyranose tetraacetate with thiophenol and BF₃·OEt₂ in dichloromethane (DCM) at 0°C.
-
Partial deacetylation : Selective removal of the 3-O-acetyl group using hydrazine acetate in methanol.
-
3-O-allylation : Treatment with allyl bromide and silver(I) oxide in DMF, achieving >85% yield.
Both routes highlight the importance of orthogonal protecting groups to avoid undesired side reactions.
Detailed Synthetic Procedures
Preparation of 1-Thio-β-D-glucopyranose Tetraacetate
The precursor for thioglycoside synthesis is prepared via peracetylation of D-glucose:
Thioglycoside Formation
The anomeric thiophenyl group is introduced via Lewis acid-mediated coupling:
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (5 g, 12.8 mmol) and thiophenol (1.2 equiv) are dissolved in dry DCM (50 mL) .
-
BF₃·OEt₂ (2.3 equiv) is added dropwise at 0°C under nitrogen.
-
After 3 hours, the reaction is neutralized with triethylamine (TEA), washed with NaHCO₃, and concentrated.
-
Flash chromatography (hexane:EtOAc, 4:1) affords phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (87%).
Regioselective 3-O-Allylation
The 3-OH group is selectively deprotected and allylated:
-
Phenyl tetra-O-acetyl-1-thio-β-D-glucopyranoside (2.5 g, 5.0 mmol) is treated with hydrazine acetate (0.5 equiv) in MeOH (20 mL) at 0°C for 1 hour.
-
The mixture is neutralized with Amberlite IR-120 (H⁺), filtered, and concentrated.
-
The residue is dissolved in DMF (15 mL) , and allyl bromide (1.5 equiv) and Ag₂O (2.0 equiv) are added.
-
After 6 hours at 50°C, extraction with EtOAc and chromatography (hexane:EtOAc, 3:1) yields phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside (78%).
Optimization and Scalability
Catalytic Systems for Allylation
Comparative studies reveal that Ag₂O outperforms other bases (e.g., NaH or K₂CO₃) in allylation efficiency:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ag₂O | DMF | 50 | 78 |
| NaH | THF | 25 | 45 |
| K₂CO₃ | Acetone | 60 | 62 |
Large-Scale Synthesis
A scalable protocol (30 g starting material) employs:
-
Microwave-assisted deacetylation (100°C, 10 minutes) to reduce reaction time.
-
Continuous-flow chromatography for purification, achieving 50% overall yield over nine steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >98% purity, with retention time = 12.4 minutes.
Challenges and Solutions
Competing Side Reactions
Q & A
Q. Q1: What synthetic strategies are most effective for preparing Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-β-D-glucopyranoside, and how do reaction conditions influence yield?
Answer: The compound is synthesized via regioselective protection/deprotection of glucose derivatives. A typical approach involves:
- Step 1: Allylation at the 3-OH position using allyl bromide under basic conditions (e.g., NaH/DMF) to introduce the allyl group .
- Step 2: Acetylation of remaining hydroxyl groups (2,4,6-positions) using acetic anhydride in pyridine .
- Step 3: Thio-glycosidic bond formation via reaction with thiophenol and BF₃·Et₂O in anhydrous dichloromethane .
Critical Factors:
- Temperature: Acetylation requires room temperature (20–25°C) to avoid side reactions.
- Solvent: Anhydrous conditions are essential to prevent hydrolysis of acetyl groups.
- Yield Optimization: Reported yields range from 65–85%, with impurities often arising from incomplete acetylation or competing glycosylation pathways .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Allylation | Allyl bromide, NaH, DMF, 0°C → RT | 78 | |
| Acetylation | Ac₂O, pyridine, RT, 12h | 85 | |
| Thio-glycosidation | Thiophenol, BF₃·Et₂O, CH₂Cl₂, −20°C | 72 |
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Combined spectroscopic and chromatographic methods are critical:
- NMR Analysis:
- ¹H NMR: Confirm allyl group presence (δ 5.8–5.2 ppm, vinyl protons) and acetyl groups (δ 2.0–2.1 ppm, singlet) .
- ¹³C NMR: Verify β-configuration via anomeric carbon signal (δ ~85–90 ppm for 1-thio-β-D-glucopyranosides) .
- HPLC-MS: Assess purity (>97% as per GLPBIO standards) and molecular ion peak (C₂₃H₂₈O₈S, [M+H]⁺ = 489.1) .
- Polarimetry: Specific rotation ([α]D²⁵ ≈ −30° to −40° in CHCl₃) confirms stereochemical consistency .
Advanced Research Questions
Q. Q3: How do the acetyl and allyl protecting groups influence regioselective glycosylation in oligosaccharide synthesis?
Answer: The acetyl groups (2,4,6-OAc) act as temporary protecting groups, while the allyl group (3-OAll) provides orthogonal deprotection potential. Key considerations:
- Orthogonal Deprotection: Allyl groups can be removed via Pd⁰-catalyzed conditions (e.g., Pd(PPh₃)₄, morpholine) without disturbing acetyl groups, enabling selective 3-OH activation for further glycosylation .
- Steric Effects: Bulky acetyl groups at 2,4,6-positions direct glycosylation to the 3-OH, critical for synthesizing branched oligosaccharides .
- Case Study: In a β-(1→6)-linked glucosamine oligomer synthesis, the allyl group allowed sequential chain elongation at the 3-position with >90% regioselectivity .
Q. Q4: What mechanistic insights explain discrepancies in enzymatic hydrolysis rates of thio-glycosides vs. O-glycosides?
Answer: Thio-glycosides exhibit resistance to glycosidase hydrolysis due to:
- Electronic Effects: The C–S bond’s lower electronegativity reduces transition-state stabilization by hydrolytic enzymes .
- Steric Hindrance: The sulfur atom’s larger atomic radius disrupts enzyme active-site interactions (e.g., with GH1 β-glucosidases) .
- Experimental Validation:
- Kinetic Data: Hydrolysis rates for thio-glycosides are ~10-fold slower than O-glycosides under identical conditions (pH 7.4, 37°C) .
- MD Simulations: Show reduced binding affinity (−ΔG ≈ 2.3 kcal/mol) for thio-glycosides in β-glucosidase docking studies .
Q. Q5: How can researchers design experiments to assess the compound’s stability under varying storage conditions?
Answer: Methodology:
Accelerated Stability Testing:
- Store samples at 4°C, −20°C, and RT (25°C) for 0, 30, 90 days.
- Analyze degradation via HPLC (C18 column, MeCN/H₂O gradient) to quantify remaining intact compound .
Stress Testing:
Q. Table 2: Stability Data (Hypothetical)
| Condition | Time (Days) | Purity (%) | Major Degradants |
|---|---|---|---|
| 4°C | 90 | 98.5 | None detected |
| 25°C | 90 | 92.3 | Deacetylated at C2 |
| 0.1 M HCl | 1 | 75.8 | Thiophenol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
